molecular formula C7H7Br2N B3180050 2-Bromo-3-(bromomethyl)-5-methylpyridine CAS No. 1227587-14-5

2-Bromo-3-(bromomethyl)-5-methylpyridine

Cat. No.: B3180050
CAS No.: 1227587-14-5
M. Wt: 264.94
InChI Key: AIQJJRMDPJPNTA-UHFFFAOYSA-N
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Description

2-Bromo-3-(bromomethyl)-5-methylpyridine is a heterocyclic organic compound with the molecular formula C7H7Br2N It is a derivative of pyridine, where the pyridine ring is substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(bromomethyl)-5-methylpyridine typically involves the bromination of 3-(bromomethyl)-5-methylpyridine. One common method is to react 3-(bromomethyl)-5-methylpyridine with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(bromomethyl)-5-methylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atoms, yielding 3-methylpyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of 3-methylpyridine derivatives.

Scientific Research Applications

2-Bromo-3-(bromomethyl)-5-methylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Material Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(bromomethyl)-5-methylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methylpyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    3-Bromo-5-methylpyridine: Lacks the bromomethyl group, affecting its reactivity and applications.

    2,3-Dibromopyridine: Lacks the methyl group, altering its electronic properties and reactivity.

Uniqueness

2-Bromo-3-(bromomethyl)-5-methylpyridine is unique due to the presence of both bromine and methyl substituents on the pyridine ring. This combination of substituents enhances its reactivity and allows for diverse chemical transformations, making it a valuable compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-bromo-3-(bromomethyl)-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-5-2-6(3-8)7(9)10-4-5/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQJJRMDPJPNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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